6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes hydroxylation to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further reacted with sulfur-containing reagents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or ethers, depending on the nucleophile used.
Scientific Research Applications
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes by binding to their active sites.
Receptor Binding: Could interact with cellular receptors, affecting signal transduction pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
- 6-oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile
Uniqueness
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDWKPJVMPCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665376 |
Source
|
Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528813-14-1 |
Source
|
Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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